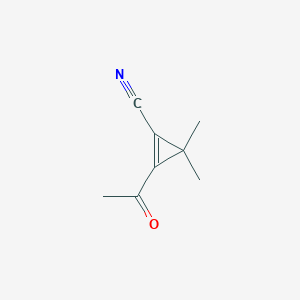
5-Hydroxynicotinamide
Übersicht
Beschreibung
5-Hydroxynicotinamide (5-HNA) is a compound found naturally in the human body that has been studied for its potential therapeutic applications. 5-HNA is a derivative of nicotinamide, a form of vitamin B3, and is involved in a variety of biochemical and physiological processes. It has been found to be effective in treating a range of conditions, from pain management to cancer therapy. In
Wissenschaftliche Forschungsanwendungen
Cardiac Applications : A study by Notsu et al. (1992) highlighted that 5-hydroxydecanoate, a compound related to 5-Hydroxynicotinamide, can inhibit ATP-sensitive K+ channels, suggesting a potential antiarrhythmic effect on ischemic hearts (Notsu et al., 1992).
Alcohol Dependence Monitoring : Helander et al. (1994) found that 5-hydroxytryptophol, another related compound, can improve the detection of alcohol relapse by monitoring urinary ratios, indicating its utility in clinical and forensic settings (Helander et al., 1994).
Neuroscience and Pain Management : The depressant effect of 5-hydroxytryptamine (5-HT) on spinothalamic tract cells, as studied by Jordan et al. (1978), potentially affects responses to glutamate pulses. This research has implications in neuroscience and pain management (Jordan et al., 1978).
Psychiatric Disorder Treatment : Nutt et al. (2020) discussed the promise of psilocybin, a compound similar in structure to 5-HT, for treating depression and addiction. The study suggests that 5-HT2A receptor agonists could address a range of serious disorders (Nutt et al., 2020).
Drug Development : Luo et al. (2014) highlighted the use of quantitative structure-activity relationship models to identify novel and potent 5-HT1A ligands. These findings could lead to the development of new drugs for mood and anxiety disorders (Luo et al., 2014).
Pharmacology : Thompson (2013) reported on over 500 ligands identified for the 5-HT3 receptor, which could significantly impact clinical and veterinary research (Thompson, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Hydroxynicotinamide is a derivative of nicotinamide, also known as niacinamide . The primary target of nicotinamide is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .
Mode of Action
Nicotinamide acts as an agonist at nicotinic acetylcholine receptors . It dramatically stimulates neurons and ultimately blocks synaptic transmission . Nicotinamide is also important medically because of its presence in tobacco smoke .
Biochemical Pathways
Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD) . NAD triggers reactions in the body involving cellular communication, energy production, and many other critical functions . Nicotinamide is also known to influence human DNA repair and cellular stress responses .
Pharmacokinetics
The pharmacokinetics of nicotinamide, the parent compound of this compound, have been studied extensively .
Result of Action
The molecular and cellular effects of nicotinamide’s action include reducing the risk of skin cancer and improving glaucoma . It also helps maintain healthy B3 levels and is often used to treat niacin deficiency .
Biochemische Analyse
Biochemical Properties
It is known that nicotinamide, the parent compound of 5-Hydroxynicotinamide, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It is plausible that this compound may share similar biochemical properties or participate in similar biochemical reactions.
Cellular Effects
It is known that nicotine, a related compound, can influence mitochondrial function both in vitro and in vivo . Given the structural similarity, this compound might also interact with cellular processes in a similar manner.
Molecular Mechanism
It is known that nicotinamide, a related compound, influences human DNA repair and cellular stress responses . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that nicotinamide, a related compound, plays a crucial role in NAD+ synthesis . It is plausible that this compound may be involved in similar metabolic pathways.
Eigenschaften
IUPAC Name |
5-hydroxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJCDEKRKCCYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143974 | |
| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101512-21-4 | |
| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101512214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)











